2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)
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Overview
Description
The compound 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) is a complex organic molecule that incorporates europium, a rare earth element
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the piperidine and phenyl derivatives. The key steps include:
Formation of the piperidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the phenyl groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the piperidine ring.
Introduction of the aminophenyl group: This is done through a nucleophilic substitution reaction, where the aminophenyl group is introduced to the phenyl ring.
Complexation with europium: The final step involves the coordination of europium ions with the carboxylate groups, forming the europium complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aminophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to aminophenyl groups.
Substitution: The phenyl and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the aminophenyl groups.
Reduction: Aminophenyl groups from nitro derivatives.
Substitution: Various substituted phenyl and piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of europium complexes.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves the coordination of europium ions with the carboxylate groups, forming a stable complex. The europium ions can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds. This interaction can lead to changes in the structural and functional properties of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;gadolinium(3+)
- 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;terbium(3+)
Uniqueness
The uniqueness of 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) lies in its incorporation of europium, which imparts unique luminescent properties. This makes it particularly valuable for applications in bioimaging and diagnostic imaging, where luminescence is a key feature.
Properties
Molecular Formula |
C37H45EuN6O8-4 |
---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C37H49N6O8.Eu/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;/h7-14,26,28-33H,1-6,15-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);/q-3;+3/p-4 |
InChI Key |
JXOCPXCGJGLQCG-UHFFFAOYSA-J |
Canonical SMILES |
C1CC([N-]C(C1)C2CC(CC([N-]2)C3CCCC([N-]3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
Origin of Product |
United States |
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